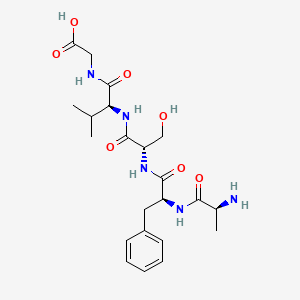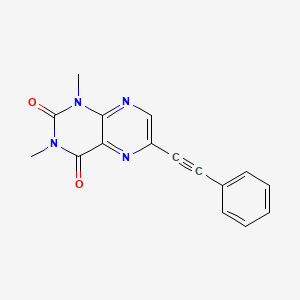
6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a phenylethynyl group at the 6-position and two methyl groups at the 1 and 3 positions of the pteridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-dimethylpteridine-2,4(1H,3H)-dione, which is then subjected to a Sonogashira coupling reaction with phenylacetylene. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The compound can be reduced to form corresponding phenylethyl derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl group may yield phenylacetic acid derivatives, while reduction can produce phenylethyl derivatives.
科学的研究の応用
6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The phenylethynyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
1,3-Dimethylpteridine-2,4(1H,3H)-dione: Lacks the phenylethynyl group, making it less versatile in chemical reactions.
6-Phenyl-1,3-dimethylpteridine-2,4(1H,3H)-dione:
Uniqueness
The presence of the phenylethynyl group in 6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione imparts unique chemical properties, such as increased reactivity towards certain reagents and potential for forming new derivatives. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
647826-46-8 |
|---|---|
分子式 |
C16H12N4O2 |
分子量 |
292.29 g/mol |
IUPAC名 |
1,3-dimethyl-6-(2-phenylethynyl)pteridine-2,4-dione |
InChI |
InChI=1S/C16H12N4O2/c1-19-14-13(15(21)20(2)16(19)22)18-12(10-17-14)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
InChIキー |
UTBXCOUQAWMYCV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


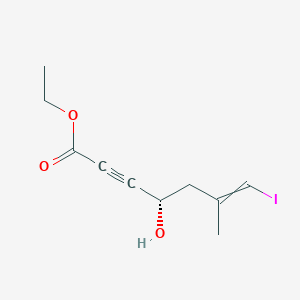
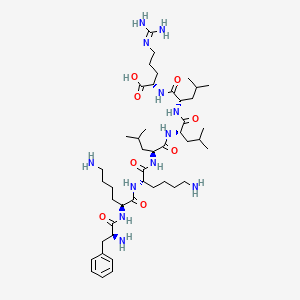

![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)
propanedinitrile](/img/structure/B12608783.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)
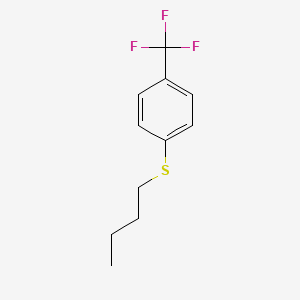
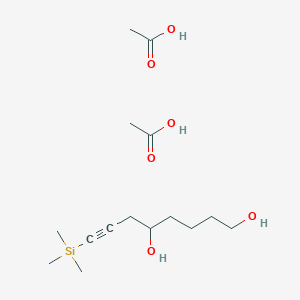
![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
![2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione](/img/structure/B12608816.png)
